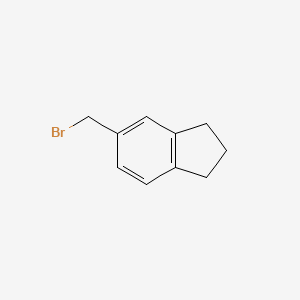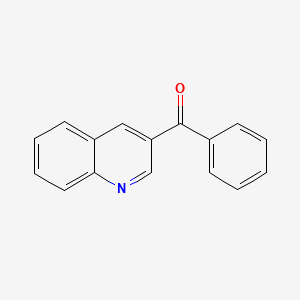
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone
説明
Synthesis Analysis
The synthesis of related piperidin-1-yl methanone derivatives involves various chemical reactions, including substitution reactions, amidation, Friedel-Crafts acylation, and hydration processes. For instance, the synthesis of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through substitution reactions, highlighting the compound's complexity and the detailed steps required to obtain it (Karthik et al., 2021). Another example includes the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, demonstrating the compound's synthetic accessibility and the importance of precise reaction conditions (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, have provided insights into the compound's crystalline form and molecular geometry. For example, the crystal structure analysis of a related compound showed intermolecular hydrogen bonds and confirmed the chair conformation of the piperidine ring, which is essential for understanding the compound's stability and reactivity (Revathi et al., 2015). These studies are crucial for predicting the compound's behavior in various chemical environments.
Chemical Reactions and Properties
Piperidin-1-yl methanone derivatives participate in various chemical reactions, showcasing their reactivity and potential for further chemical modifications. For instance, the synthesis of organotin(IV) complexes from related compounds suggests possibilities for creating new materials with unique properties (Singh et al., 2016). Such reactions expand the utility of these compounds in different scientific fields, including materials science.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, are determined through methods like thermogravimetric analysis. The thermal properties of crystals containing similar structures were stable in a specific temperature range, indicating their suitability for applications requiring temperature resilience (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of "(2-Hydroxy-phenyl)-piperidin-1-yl-methanone" and its derivatives, such as their electronic and molecular characteristics, have been explored using various spectroscopic techniques and theoretical calculations. The HOMO-LUMO energy gap and other electronic parameters provide insights into the compound's reactivity and stability. DFT calculations and molecular electrostatic potential maps identify reactive sites on the molecule's surface, facilitating predictions about its reactivity in chemical reactions (Karthik et al., 2021).
科学的研究の応用
Crystal Structure and Chemical Properties
- A study by (Revathi et al., 2015) focused on the crystal structure of a related compound, showing the dihedral angles between the benzene ring and the piperidine rings. This research is significant for understanding the molecular geometry and potential chemical interactions of similar compounds.
Synthesis and Structural Studies
- Research conducted by (Karthik et al., 2021) highlights the synthesis and structural characterization of a similar compound, providing insights into the methods and techniques used for creating and analyzing compounds with (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.
Antimicrobial Properties
- (Ramudu et al., 2017) and (Mallesha & Mohana, 2014) have reported the synthesis of derivatives with antimicrobial activities. This underscores the potential of such compounds in pharmaceutical applications, particularly as antimicrobial agents.
Neuroprotective Activities
- (Zhong et al., 2020) demonstrated the potential neuroprotective effects of derivatives against cell death, indicating the possibility of using these compounds in neurodegenerative disease treatment or research.
Antitubercular Activities
- A study by (Bisht et al., 2010) found that certain derivatives show significant antitubercular activity, suggesting a possible role in developing new treatments for tuberculosis.
Enzyme Inhibitory Activity
- (Cetin et al., 2021) explored compounds with enzyme inhibitory activities, which could be beneficial in designing drugs targeting specific enzymes.
Anticancer Effects
- Research by (Vinaya et al., 2011) on derivatives showed anticancer effects, particularly in inhibiting the growth of leukemia cells, highlighting its potential in cancer therapy research.
Safety And Hazards
将来の方向性
The future research directions for this compound could potentially involve further exploration of its synthesis, properties, and potential biological activities . This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its potential therapeutic applications.
特性
IUPAC Name |
(2-hydroxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRBIQSVUGRKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279925 | |
| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone | |
CAS RN |
2890-83-7 | |
| Record name | NSC14615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



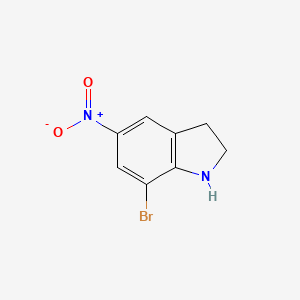
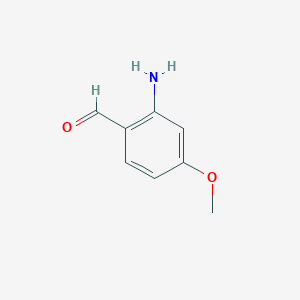
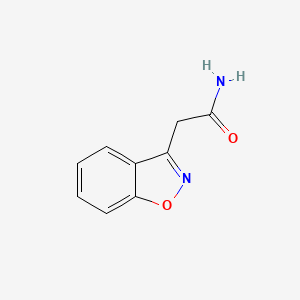


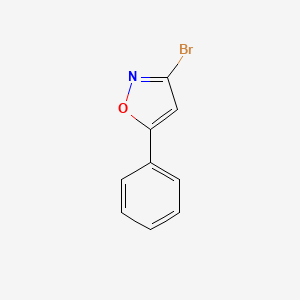
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)
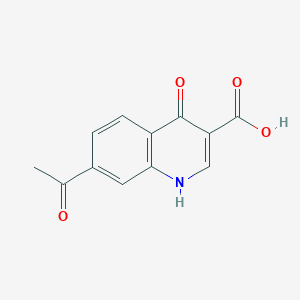
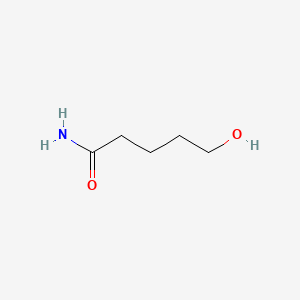
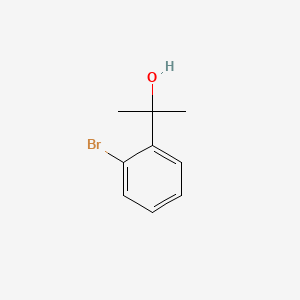
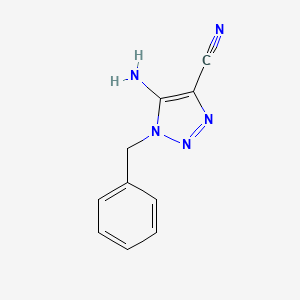
![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)
